Cas no 25433-29-8 (Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)-)

Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)- structure
25433-29-8 structure
Product Name:Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)-
CAS No:25433-29-8
MF:C13H10N4
MW:222.24530172348
CID:1422870
PubChem ID:2501092
Update Time:2025-04-20

Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-(5-phenyl-1H-1,2,4-triazol-3-yl)-
    • 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine
    • 2-(5-Phenyl-1H-1,2,4-triazol-3-yl)pyridine
    • 25433-29-8
    • DTXSID00368834
    • SMR000154912
    • STK914049
    • CHEMBL1386467
    • F3171-0029
    • AF-731/00082060
    • Z2238631749
    • 2-(5-phenyl-4H-1,2,4-triazol-3-yl)pyridine
    • MLS000569290
    • HMS2286J07
    • AKOS002269456
    • SCHEMBL2251038
    • AKOS001078905
    • VU0162763-4
    • 2-(5-phenyl-4h-[1,2,4]triazol-3-yl)-pyridine
    • REGID_for_CID_2501092
    • SCHEMBL12438899
    • 3-pyridin-2-yl-5-phenyl-1h-1,2,4-triazole
    • Inchi: 1S/C13H10N4/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-9H,(H,15,16,17)
    • InChI Key: FDOSEIDYURVHEG-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CN=2)=NC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 222.0907
  • Monoisotopic Mass: 222.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 1.248
  • Melting Point: 212-214 ºC
  • PSA: 54.46
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